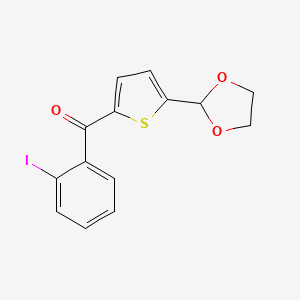

5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene

描述

5-(1,3-Dioxolan-2-yl)-2-(2-iodobenzoyl)thiophene (CAS: 898778-10-4) is a heterocyclic compound featuring a thiophene core substituted with a 1,3-dioxolane ring at the 5-position and a 2-iodobenzoyl group at the 2-position. Its molecular formula is C₁₄H₁₁IO₃S, with a molecular weight of 386.21 g/mol .

The dioxolane group enhances solubility and stability, while the iodobenzoyl substituent introduces steric and electronic effects that influence reactivity. This compound is part of a broader class of 2-aroyl-5-(1,3-dioxolan-2-yl)thiophenes, which are studied for their tunable properties via substitution patterns .

属性

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBVFOJQSKDUII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641937 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-10-4 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common synthetic route includes:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.

Introduction of the 2-Iodobenzoyl Group: The 2-iodobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring is treated with 2-iodobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be attached through an acetalization reaction, where a diol reacts with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The 2-iodobenzoyl group can be reduced to form the corresponding benzyl alcohol.

Substitution: The iodine atom in the 2-iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoyl thiophenes.

科学研究应用

5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It may serve as a probe or ligand in biochemical assays and studies.

Industry: It can be used in the production of advanced materials, such as polymers or electronic components.

作用机制

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the 2-iodobenzoyl group can enhance its binding affinity and specificity for certain targets.

相似化合物的比较

Key Observations:

Regiochemical Effects: The position of the iodine substituent (ortho, meta, para) on the benzoyl group alters electronic distribution and steric interactions. The ortho-iodo derivative (target compound) may exhibit hindered rotation due to steric clashes between iodine and the thiophene ring, impacting conformational flexibility .

Electronic Modifications :

- Replacement of iodine with a methyl group (CAS: 898773-17-6) reduces molecular weight and introduces a mild electron-donating effect, which could lower reactivity in electrophilic substitution reactions .

- The trifluoromethyl group (CAS: 898773-32-5) significantly increases electrophilicity, making the compound a stronger electron-deficient partner in cross-coupling reactions .

Functional Group Diversity: The hexyloxy-substituted analog (CAS: 898778-69-3) demonstrates how alkyl chains can enhance solubility in non-polar solvents, suggesting utility in polymer or surfactant chemistry .

生物活性

5-(1,3-Dioxolan-2-YL)-2-(2-Iodobenzoyl)thiophene, with the CAS number 898778-10-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁IO₃S |

| Molecular Weight | 386.21 g/mol |

| Density | 1.719 g/cm³ |

| Boiling Point | 499.1 °C |

| Flash Point | 255.6 °C |

These properties indicate that the compound is stable at room temperature but requires careful handling due to its high boiling and flash points .

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with iodobenzoyl compounds in the presence of suitable catalysts. The dioxolane moiety serves as a protecting group, enhancing the compound's stability and reactivity in biological assays.

Antimicrobial Activity

Research indicates that compounds containing the dioxolane structure often exhibit significant antimicrobial properties. A study conducted on various 1,3-dioxolane derivatives demonstrated their effectiveness against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 625 µg/mL |

| Compound B | Pseudomonas aeruginosa | 1250 µg/mL |

| This compound | Staphylococcus epidermidis | Not yet tested |

These results suggest that while related compounds show promise, specific studies on the target compound are still necessary to establish its exact efficacy .

Cytotoxicity Studies

In vitro cytotoxicity studies have been performed on various dioxolane derivatives to assess their potential as anticancer agents. Notably, compounds similar to this compound have shown varying degrees of cytotoxicity against human cancer cell lines. For instance, certain derivatives exhibited activity comparable to established chemotherapeutics like cisplatin .

Table 2: Cytotoxicity of Dioxolane Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound C | HeLa | 15 |

| Compound D | MCF-7 | 30 |

| This compound | Not yet tested |

These findings highlight the need for further investigation into the cytotoxic profiles of this specific compound .

Case Studies

Recent studies have focused on synthesizing new dioxolane derivatives and evaluating their biological activities. One study synthesized a series of new compounds and tested them against both bacterial and fungal strains. The results indicated that many of these compounds displayed promising antifungal activity against Candida albicans, suggesting that modifications in the dioxolane structure could enhance biological efficacy .

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis often involves multi-step reactions, including iodination of benzoyl precursors and acetalization for dioxolane formation. For example, analogous thiophene derivatives are synthesized via condensation under reflux in 1,4-dioxane with catalysts like benzoylisothiocyanate, followed by isolation via ice/water precipitation . Yield optimization can be achieved by controlling stoichiometry (equimolar ratios), solvent polarity (e.g., DMF for cyclization), and reaction time (e.g., overnight stirring at room temperature) .

Q. How can X-ray crystallography and spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise lattice parameters (e.g., orthorhombic systems with β = 93.151°, Z = 4) and bond geometries (e.g., C–C bond lengths ~1.395–1.458 Å) . Complementary UV-Vis spectroscopy identifies photochromic behavior (e.g., λmax at 278 nm for the colorless state and 592 nm for the photoactivated blue state) . NMR and FTIR validate functional groups (e.g., dioxolane C–O–C stretching at ~1050–1100 cm⁻¹) .

Q. What are the photochromic properties of this compound, and how do they vary between solution and polymer matrices?

- Methodological Answer : In hexadecane, UV irradiation (297 nm) induces a reversible color shift (colorless → blue) due to isomerization or radical formation, with recovery under visible light (>510 nm) . In polymethyl methacrylate (PMMA) films, similar photochromism occurs but with altered kinetics due to restricted molecular mobility . Time-resolved spectroscopy can quantify activation energies for isomerization .

Advanced Research Questions

Q. How can competing reactions (e.g., etherification vs. acetalization) during synthesis be minimized?

- Methodological Answer : The dioxolane group’s formation competes with etherification, particularly in polyhydroxy substrates. Selective acetalization requires controlled acid catalysis (e.g., H2SO4 or Amberlyst-15) and stoichiometric excess of diols (e.g., ethylene glycol) to favor cyclic acetals over linear ethers . Monitoring via TLC or GC-MS helps detect byproducts early .

Q. What thermal stability challenges arise during large-scale synthesis, and how can decomposition pathways be mitigated?

- Methodological Answer : Differential scanning calorimetry (DSC) reveals decomposition temperatures (e.g., 140°C for analogous sulfonium salts) and energy release profiles (e.g., 400 J/g) . Stabilization strategies include inert-atmosphere handling, low-temperature storage, and chromatographic purification (silica gel) to remove reactive impurities .

Q. How does iodine substitution influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The 2-iodobenzoyl group enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) show the iodine atom lowers LUMO energy, facilitating nucleophilic attack . Experimental validation via Heck coupling with styrenes confirms regioselectivity at the thiophene C3 position .

Q. What structural disorder phenomena are observed in crystallographic studies, and how do they affect material properties?

- Methodological Answer : SCXRD of related thiophene derivatives shows disorder in heterocyclic rings (e.g., thienyl orientation splitting at 68.3% occupancy) . Refinement protocols (e.g., riding hydrogen models and bond-length restraints) mitigate artifacts . Disorder impacts charge transport in optoelectronic applications, as measured by Hall effect or time-of-flight mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。